molecular formula C17H21N3O4S2 B2689916 Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351605-26-9

Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2689916
CAS No.: 1351605-26-9
M. Wt: 395.49
InChI Key: USTHQXIKAITNDW-UHFFFAOYSA-N
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Description

Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Studies

Research has delved into the synthesis of heterocyclic compounds, exploring their potential applications in various fields, including medicinal chemistry and material science. For instance, studies have reported on the synthesis of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives, which are achieved through condensation reactions, demonstrating moderate to high yields and showcasing their potential as precursors for further chemical transformations (Yamazaki, 1981). Similar synthetic approaches have led to the creation of novel heterocyclic compounds containing a sulfonamido moiety, some of which displayed significant antibacterial activities, indicating their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Fluorescence and Optical Properties

Further research has focused on the synthesis and fluorescence properties of ester derivatives of Isothiazolo[4,5-b]Pyridine, which were studied for their potential biologically active compounds. These studies involve understanding the optical properties of new compounds in different solvents and could pave the way for their application in fluorescent probes or materials science (Krzyżak, Śliwińska, & Malinka, 2015).

Antioxidant Activity

Compounds with structural similarities have been synthesized and evaluated for their antioxidant properties, with some showing remarkable activities. This includes research into di-hydropyridine analogs, which were synthesized and assessed for their antioxidant capabilities, suggesting their potential in combating oxidative stress and related diseases (Sudhana & Jangampalli Adi, 2019). These studies highlight the importance of such compounds in developing therapeutic agents or supplements.

Molecular Docking and Synthesis for Antibacterial Applications

The practical synthesis of compounds like Isothiazoloquinolones demonstrates their potential as broad-spectrum antibacterial agents, effective against resistant strains such as MRSA. These findings support the role of complex heterocyclic compounds in addressing current challenges in antibacterial therapy and drug resistance (Hashimoto et al., 2007).

Properties

IUPAC Name

ethyl N-[5-(2,5-dimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-4-24-17(21)19-16-18-13-7-8-20(10-14(13)25-16)26(22,23)15-9-11(2)5-6-12(15)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTHQXIKAITNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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